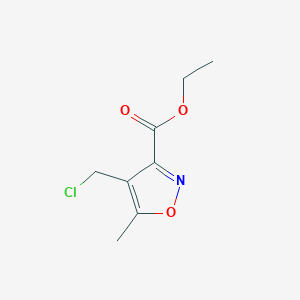

Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate

Description

Historical Development of Substituted Isoxazoles

The chemistry of isoxazoles traces back to Claisen’s pioneering work in 1903, where he synthesized the first isoxazole via oximation of propargylaldehyde acetal. This foundational discovery laid the groundwork for subsequent innovations in regioselective synthesis. By the mid-20th century, the development of 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes emerged as a cornerstone for constructing 3,5-disubstituted isoxazoles. For example, Hansen et al. (2005) introduced a copper(I)-catalyzed method to achieve regioselective coupling of nitrile oxides with terminal acetylenes, enabling efficient access to 3,5-disubstituted derivatives.

Advancements in green chemistry further refined these methods. Pérez and Ramón (2015) demonstrated the use of choline chloride-urea deep eutectic solvents for one-pot, three-component syntheses, reducing reliance on hazardous organic solvents. Concurrently, microwave-assisted and catalyst-free protocols, such as Bulanov et al.’s (2017) method for 5-substituted isoxazoles, highlighted trends toward energy efficiency and sustainability. These innovations collectively enabled the precise functionalization of isoxazole scaffolds, setting the stage for derivatives like ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate.

Significance of Chloromethyl-Functionalized Isoxazoles in Chemical Research

The chloromethyl group in this compound confers unique reactivity, making it a pivotal intermediate for further derivatization. Chlorinated isoxazoles are renowned for their enhanced electrophilicity, facilitating nucleophilic substitutions that introduce diverse functional groups. For instance, Lavanya et al. (2014) demonstrated that chloro-substituted isoxazoles exhibit superior antibacterial activity against Bacillus subtilis compared to non-halogenated analogs. Similarly, Zhao et al. (2017b) found that fluorinated isoxazole derivatives displayed potent antifungal activity, underscoring the role of halogen atoms in modulating bioactivity.

Structurally, the chloromethyl moiety at the 4-position enhances molecular rigidity and electronic effects, which are critical for interactions with biological targets. This is evident in the work of Guo et al. (2015), where aryl-substituted isoxazole nucleosides with halogenated side chains showed enhanced antileishmanial activity. The compound’s ester group further allows for hydrolytic conversion to carboxylic acids, expanding its utility in prodrug design and polymer chemistry.

Research Context and Scholarly Perspective

Contemporary research on this compound intersects with two major trends: (1) the pursuit of metal-free synthetic routes and (2) the integration of computational modeling to predict reactivity. Tanyeli’s group (2016) exemplified the former by developing a one-pot ultrasonication method using water as a solvent, achieving high yields of isoxazole derivatives without metal catalysts. Similarly, Burmaoglu et al. (2021) synthesized 3,5-diaryl isoxazoles via eco-friendly chalcone intermediates, emphasizing selectivity for anticancer applications.

Computational studies have also begun to unravel the electronic effects of the chloromethyl group. Density functional theory (DFT) analyses of similar compounds reveal that the chlorine atom’s electronegativity stabilizes transition states during cycloaddition reactions, enhancing regioselectivity. These insights guide the rational design of derivatives with tailored properties for specific applications, from antimicrobial agents to polymer precursors.

Table 1: Key Synthetic Routes to Chloromethyl-Isoxazole Derivatives

The compound’s versatility is further illustrated by its role in synthesizing fused heterocycles. Chitneni et al. (2021) leveraged chloromethyl-isoxazole intermediates to construct cinnoline-isoxazole hybrids with potent antibacterial properties. Such applications highlight its dual function as both a target molecule and a building block for complex architectures.

Properties

IUPAC Name |

ethyl 4-(chloromethyl)-5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3/c1-3-12-8(11)7-6(4-9)5(2)13-10-7/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIDXFUCLVBTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate typically involves the chloromethylation of 5-methylisoxazole-3-carboxylate. One common method includes the reaction of 5-methylisoxazole-3-carboxylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction conditions are usually mild, and the process is efficient, yielding the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve mild bases or acids to facilitate the reaction.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate serves as a crucial building block in the synthesis of bioactive molecules with potential anticancer properties. Research has demonstrated that derivatives of isoxazole compounds exhibit significant activity against various cancer cell lines, making them candidates for further drug development. For instance, derivatives synthesized from this compound have shown promising results in inhibiting lung cancer cells, with some exhibiting activity comparable to established chemotherapeutic agents like doxorubicin .

Antibacterial and Anti-inflammatory Activities

The compound has also been explored for its antibacterial and anti-inflammatory activities. Studies indicate that certain derivatives can inhibit bacterial growth and reduce inflammation, which is vital for developing new antibiotics and anti-inflammatory drugs .

Chemical Biology

Enzyme Inhibition Studies

In chemical biology, this compound is utilized to study enzyme inhibitors. The chloromethyl group in the compound allows it to form covalent bonds with nucleophilic sites in proteins, potentially modulating enzyme activity. Such interactions are crucial for understanding biological pathways and developing targeted therapies.

Materials Science

Development of Novel Materials

This compound has applications in materials science for developing novel materials with specific electronic and optical properties. Its unique structure allows it to be incorporated into polymers or other materials that require specific functionalities, such as conductivity or photostability.

Synthesis Applications

This compound acts as a versatile intermediate in organic synthesis. It can be used to synthesize various heterocyclic compounds and serve as a precursor for more complex molecules. The following table summarizes key synthesis applications:

| Application | Description |

|---|---|

| Synthesis of Isoxazoles | Used as a starting material for synthesizing various substituted isoxazoles. |

| Chloromethylating Agent | Acts as a chloromethylating agent for aromatic compounds, enhancing reactivity. |

| Building Block for Drugs | Serves as a precursor in the synthesis of drugs targeting specific diseases. |

Case Studies

-

Anticancer Evaluation

A study evaluated several derivatives synthesized from this compound against A549 lung cancer cells. Compounds showed varying degrees of inhibitory activity, with some demonstrating significant potency compared to doxorubicin . -

Green Synthesis Techniques

Recent research focused on environmentally friendly synthesis methods using agro-waste-derived solvents to produce isoxazole derivatives from this compound. The results indicated high yields and reduced environmental impact, showcasing the compound's versatility in sustainable chemistry .

Mechanism of Action

The mechanism of action of Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. This modification can alter the function of these biomolecules, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active isoxazole moiety, which can interact with specific enzymes or receptors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally similar isoxazole derivatives and their distinguishing features:

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS o987) forms planar structures stabilized by intermolecular hydrogen bonds, whereas Methyl 4-amino-3-methoxyisoxazole-5-carboxylate exhibits intramolecular N–H⋯O bonds and chain motifs along [010], demonstrating how substituents dictate supramolecular assembly .

- Hydrogen Bonding : The absence of polar groups (e.g., -OH, -NH₂) in the target compound limits its hydrogen-bonding capacity compared to derivatives like Ethyl 4-(hydroxymethyl)-5-methylisoxazole-3-carboxylate, which may enhance solubility .

Biological Activity

Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate (ECM) is an organic compound belonging to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an in-depth analysis of the biological activity of ECM, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁ClN₁O₃

- Molecular Weight : 189.60 g/mol

- Functional Groups : Chloromethyl group, ethyl ester, and isoxazole ring.

The chloromethyl group enhances the reactivity of ECM, making it a versatile intermediate in organic synthesis and a potential candidate for various biological applications.

The biological activity of ECM is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. This reactivity allows ECM to interact with various biological targets, including enzymes and receptors. The proposed mechanisms include:

- Nucleophilic Substitution : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor functions.

- Hydrogen Bonding : The isoxazole ring can engage in hydrogen bonding and π-π interactions, stabilizing its binding to biological targets.

Biological Activities

Research indicates that ECM exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of ECM possess significant antimicrobial properties. For instance:

- Case Study : A derivative of ECM was tested against various bacterial strains, demonstrating effective inhibition at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Anticancer Properties

ECM and its derivatives have been evaluated for their anticancer potential:

- Case Study : In vitro tests on human cancer cell lines (e.g., MCF-7 breast adenocarcinoma) revealed that ECM derivatives inhibited cell proliferation with IC50 values ranging from 10 to 30 µM. The anticancer activity was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effective Concentration | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | E. coli | 50 µg/mL | Inhibition of cell wall synthesis |

| Anticancer | MCF-7 (breast cancer) | 10-30 µM | Apoptosis induction, G2/M phase arrest |

| Anticancer | LoVo (colon cancer) | 20 µM | Cell cycle arrest |

Synthetic Routes and Research Applications

The synthesis of ECM typically involves cyclization reactions using ethyl 4-chloroacetoacetate and hydroxylamine hydrochloride under basic conditions. This compound serves as a building block for synthesizing various bioactive molecules in medicinal chemistry, organic synthesis, and materials science.

Research Applications

- Medicinal Chemistry : Used as an intermediate for developing new pharmaceuticals with potential therapeutic effects.

- Organic Synthesis : Acts as a precursor for synthesizing more complex organic molecules.

- Material Science : Investigated for applications in developing polymers and coatings with specific properties .

Q & A

Basic Research Questions

Q. How can the structure of ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions (e.g., chloromethyl and methyl groups) and ester functionality .

- Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O) stretching (~1700 cm) and C-Cl bonds (~600–800 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks and fragmentation patterns .

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve 3D molecular geometry and bond lengths/angles (e.g., using SHELX programs for refinement) .

Q. What synthetic strategies are effective for preparing this compound?

- Methodological Answer :

- Step 1 : Synthesize the isoxazole core via cyclization of hydroxylamine derivatives with β-keto esters or acetylenes under microwave acceleration for improved regioselectivity .

- Step 2 : Introduce the chloromethyl group using chlorinating agents (e.g., PCl) in anhydrous conditions. Optimize reaction time and temperature to minimize side products .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC or melting point analysis .

Q. How should this compound be handled safely in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Employ fume hoods to avoid inhalation of vapors .

- Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis of the chloromethyl group .

- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- Data Collection : Use high-resolution SC-XRD to collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate using R-factor convergence (<5%) .

- Visualization : Generate ORTEP-3 diagrams to analyze puckering amplitudes and hydrogen-bonding motifs (e.g., C–H···O interactions) .

Q. What factors influence the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity by stabilizing transition states.

- Leaving Group Stability : The chloromethyl group’s electronegativity and steric hindrance affect substitution rates. Compare with bromo/methyl analogs .

- Kinetic Studies : Monitor reactions via NMR to track intermediates (e.g., SN2 vs. SN1 mechanisms) .

Q. How can hydrogen-bonding patterns impact the compound’s solid-state stability?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., R(8) motifs) using Etter’s rules to predict crystal packing efficiency .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with intermolecular bond strength.

- Computational Modeling : Use DFT to calculate lattice energies and compare with experimental SC-XRD data .

Q. What strategies optimize regioselectivity in isoxazole ring functionalization?

- Methodological Answer :

- Directing Groups : Utilize electron-withdrawing groups (e.g., esters) to guide electrophilic substitution at the 4-position.

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields by enhancing thermal homogeneity .

- Cross-Coupling Reactions : Employ Pd-catalyzed Suzuki-Miyaura reactions for late-stage diversification of the methyl or chloromethyl groups .

Notes on Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.